molecular formula C26H27N3O5S B2565318 2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide CAS No. 865655-51-2

2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide

Cat. No. B2565318
CAS RN: 865655-51-2
M. Wt: 493.58
InChI Key: OKKSEMOAPZCRHW-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential as antitumor agents . They are known to inhibit EZH2, a protein that plays a key role in various types of cancer .


Synthesis Analysis

The synthesis of such compounds often involves structural modifications of a parent compound. For instance, thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . The Stille coupling reaction is a common method used in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidine core with various substituents. The compound includes a 4-ethoxyphenyl group, a 2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5] moiety, and a N-(2-furylmethyl)acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its structural features. The presence of multiple functional groups could make it reactive under certain conditions .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the available resources, thieno[3,2-d]pyrimidine derivatives are known to inhibit EZH2, a protein that plays a key role in various types of cancer .

Future Directions

The compound and its derivatives could be further studied for their potential as antitumor agents. Their synthesis methods could be optimized, and their mechanisms of action could be investigated in more detail .

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-2-33-18-12-10-17(11-13-18)29-24(31)23-20-8-4-3-5-9-21(20)35-25(23)28(26(29)32)16-22(30)27-15-19-7-6-14-34-19/h6-7,10-14H,2-5,8-9,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKSEMOAPZCRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC5=C3CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide

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